Tert-butyl hydroperoxide

Description

Properties

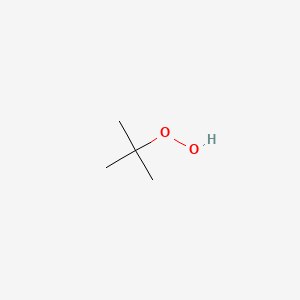

IUPAC Name |

2-hydroperoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(2,3)6-5/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHOLLKRGTVIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2, Array | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL HYDROPEROXIDE, NOT MORE THAN 80% IN DI-TERT-BUTYL PEROXIDE AND/OR SOLVENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL HYDROPEROXIDE, [> 72% BUT <=90% WITH WATER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0842 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tert-Butyl_hydroperoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024693 | |

| Record name | tert-Butyl hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Watery odorless colorless liquid. Floats on and dissolves slowly in water. (USCG, 1999), Watery odorless colorless liquid. Floats and mixes slowly with water. (USCG, 1999), Liquid, Colorless liquid with a pungent odor; [ICSC] Odorless, colorless liquid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL HYDROPEROXIDE, NOT MORE THAN 80% IN DI-TERT-BUTYL PEROXIDE AND/OR SOLVENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL HYDROPEROXIDE, [> 72% BUT <=90% WITH WATER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroperoxide, 1,1-dimethylethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1390 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0842 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

192 °F at 760 mmHg (decomposes); 104 °F at 23 mmHg (NTP, 1992), BP: 89 °C (decomposes), BP: 35 °C at 20 mm Hg, BP: 40 °C at 23 mm Hg | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

80 °F (NTP, 1992), 43 °(may explode on heating), Less than 80 °F (less than 27 °C) /closed cup/, 43 °C | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1390 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0842 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Soluble in water, Moderately soluble in water, Slightly soluble in water, Soluble in ethanol, ethyl ether, carbon tetrachloride, chloroform, For more Solubility (Complete) data for tert-Butyl hydroperoxide (7 total), please visit the HSDB record page., Solubility in water: miscible | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0842 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.88 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.8960 g/cu cm at 20 °C, Relative density (water = 1): 0.93 | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0842 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.07 (Air = 1), Relative vapor density (air = 1): 3.1 | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0842 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.46 [mmHg], 5.46 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.07 (calculated) | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1390 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0842 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

tert-Butyl alcohol (21%), acetone (25%), and isobutyl derivatives (1%) are formed as side products. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Water-white liquid | |

CAS No. |

75-91-2 | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL HYDROPEROXIDE, NOT MORE THAN 80% IN DI-TERT-BUTYL PEROXIDE AND/OR SOLVENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL HYDROPEROXIDE, [> 72% BUT <=90% WITH WATER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroperoxide, 1,1-dimethylethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl hydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/955VYL842B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0842 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

18 °F (NTP, 1992), -8 °C, MP: 6 °C, -3 °C | |

| Record name | TERT-BUTYL HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0842 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

tert-butyl hydroperoxide synthesis from isobutane and oxygen

An In-depth Technical Guide to the Synthesis of tert-Butyl Hydroperoxide from Isobutane (B21531) and Oxygen

Introduction

This compound (TBHP) is a crucial organic peroxide with the chemical formula (CH₃)₃COOH. It serves as a significant intermediate in various industrial chemical processes, most notably in the production of propylene (B89431) oxide through the Halcon process.[1] TBHP is also widely utilized as an initiator for polymerization reactions and as a selective oxidizing agent in organic synthesis.[2] Industrially, the primary route for TBHP production is the liquid-phase auto-oxidation of isobutane with molecular oxygen.[1][3] This guide provides a detailed technical overview of this synthesis method, targeting researchers, scientists, and professionals in drug development.

Reaction Mechanism: Free-Radical Auto-oxidation of Isobutane

The synthesis of TBHP from isobutane and oxygen proceeds via a free-radical chain reaction. This process is typically initiated by the homolytic cleavage of a C-H bond in isobutane, which can be induced by heat, light, or a radical initiator. The product, this compound, is known to be unstable at temperatures above 75°C and can decompose violently above 90°C.[4]

The reaction mechanism involves three key stages: initiation, propagation, and termination.

-

Initiation: The reaction begins with the formation of a tert-butyl radical.

-

Propagation: The tert-butyl radical reacts with oxygen to form a tert-butylperoxy radical, which then abstracts a hydrogen atom from another isobutane molecule to produce TBHP and a new tert-butyl radical, thus propagating the chain.

-

Termination: The chain reaction is terminated by the combination of radicals.

Industrial Synthesis and Experimental Protocols

The industrial production of TBHP is predominantly carried out via the liquid-phase oxidation of isobutane.[3] This process can be performed with or without a catalyst. A major co-product of this reaction is tert-butyl alcohol (TBA).[2][5]

General Experimental Workflow

The overall process involves feeding isobutane and an oxygen source into a reactor, followed by separation and purification of the products.

Non-Catalytic Liquid-Phase Oxidation

This is a widely used industrial method for TBHP synthesis.

-

Reactor: Typically, bubble-cap tray reactors or bubble columns are used.[2]

-

Reactants: Liquid isobutane and molecular oxygen (or air).

-

Reaction Conditions:

-

Procedure:

-

Liquid isobutane is fed into the reactor.

-

Oxygen or air is bubbled through the liquid isobutane.

-

The reaction is maintained at the specified temperature and pressure to ensure the liquid phase is present.

-

The exothermic heat of the reaction is removed, often by allowing the reaction mixture to boil and then condensing the vapors.[6][8]

-

A continuous stream of the reaction mixture is withdrawn.

-

-

Product Mixture: The resulting mixture contains TBHP, TBA, unreacted isobutane, and minor by-products such as acetone (B3395972) and methanol.[2]

-

Purification: Unreacted isobutane is first removed from the reaction liquid.[9] The remaining mixture of TBHP and TBA is then subjected to purification steps like azeotropic dehydration and molecular sieve adsorption to remove water and other impurities.[9]

Catalytic Liquid-Phase Oxidation

To improve reaction conditions and selectivity, catalysts can be employed.

-

Catalyst: N-hydroxyphthalimide (NHPI) or its derivatives.[4]

-

Solvent: A polar solvent such as acetonitrile, ethyl acetate, or N,N-dimethylacetamide.[4]

-

Reactants: Isobutane and molecular oxygen.

-

Reaction Conditions:

-

Procedure:

-

Isobutane, the polar solvent, and the NHPI catalyst are charged into the reactor.

-

Molecular oxygen is introduced into the liquid phase.

-

The reaction is maintained at the specified temperature for the duration of the reaction time.

-

After the reaction is complete, the mixture is rapidly cooled.

-

The solid catalyst is separated from the liquid product mixture for recovery and reuse.[4]

-

-

Advantages: This method allows for milder reaction conditions (lower temperature and pressure) while maintaining high conversion and selectivity.[4]

Microreactor Synthesis

The use of microreactors for isobutane oxidation has been explored to enhance safety and process control.[2]

-

Reactor: A silicon-coated capillary microreactor (e.g., ID 1 mm, length 100 m).[2]

-

Initiator: Di-t-butyl peroxide (DTBP) or an aqueous solution of TBHP (TBHP-70).[2]

-

Reaction Conditions:

-

Procedure:

-

Isobutane and an oxygen/nitrogen mixture are fed into the microreactor.

-

The initiator (DTBP or aqueous TBHP) is introduced into the reaction stream.

-

The reaction is carried out under either two-phase flow or supercritical conditions.

-

The product mixture is collected at the reactor outlet for analysis.

-

-

Observations: Supercritical conditions generally lead to higher conversion levels compared to two-phase flow conditions.[2]

Data Presentation

The following tables summarize quantitative data from various experimental setups for the synthesis of TBHP from isobutane.

Table 1: Comparison of Industrial and Microreactor Processes

| Parameter | Industrial Process (Bubble Column)[2] | Microreactor (Supercritical)[2] |

| Temperature | 120 - 140 °C | 145 °C |

| Pressure | 25 - 35 bar | 55 bar |

| Isobutane Conversion | 45 - 55 mol% | Up to 6% (with aqueous TBHP initiator) |

| TBHP Selectivity | ~ 60 mol% | Varies with initiator and conditions |

| Main By-products | t-butanol (TBA), propanone, methanol | t-butanol (TBA), acetone, DTBP |

Table 2: Effect of Initiator in Microreactor Synthesis (Two-Phase Flow) [2]

| Parameter | 0.25 mol% Aqueous TBHP | 0.25 mol% Pure DTBP |

| Temperature | 130 °C | 130 °C |

| Pressure | 42.5 bar | 42.5 bar |

| Residence Time | 4 h | 4 h |

| Isobutane Conversion | ~1% | ~2% |

| TBHP Selectivity | ~80% | ~65% |

| TBA Selectivity | ~10% | ~20% |

Table 3: Catalytic Oxidation using NHPI [4]

| Parameter | Value |

| Catalyst | N-hydroxyphthalimide (NHPI) |

| Temperature | 65 - 85 °C |

| Reaction Time | 5 - 7 h |

| Key Advantage | Milder reaction conditions with high selectivity |

Table 4: ARCO Process Conditions and Selectivity [4]

| Parameter | Value |

| Temperature | 137 °C |

| Pressure | 3.15 MPa |

| Isobutane Conversion | 36.9% |

| TBHP Molar Selectivity | 53.4% |

| TBA Molar Selectivity | 40.2% |

Conclusion

The synthesis of this compound from isobutane and oxygen is a well-established industrial process, primarily relying on non-catalytic liquid-phase oxidation at elevated temperatures and pressures. This method yields TBHP with moderate selectivity, with tert-butyl alcohol being a significant by-product. Research into catalytic systems, such as those employing N-hydroxyphthalimide, demonstrates the potential for achieving high selectivity under milder conditions. Furthermore, the use of microreactors offers enhanced safety and control over this highly exothermic and potentially hazardous reaction, paving the way for process intensification and optimization. The choice of synthesis protocol ultimately depends on the desired scale of production, safety considerations, and the required purity of the final product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hzdr.de [hzdr.de]

- 3. nbinno.com [nbinno.com]

- 4. CN102391167B - A kind of method for preparing this compound and tert-butanol by oxidation of isobutane - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US5196597A - Oxidation of isobutane to tertiary butyl hydroperoxide - Google Patents [patents.google.com]

- 7. EP0567336B1 - Oxidation of isobutane to tertiary butyl hydroperoxide - Google Patents [patents.google.com]

- 8. EP0557117A1 - Oxidation of isobutane to tertiary butyl hydroperoxide - Google Patents [patents.google.com]

- 9. CN112375025A - Purification method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of tert-Butyl Hydroperoxide with Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of tert-butyl hydroperoxide (TBHP), a widely utilized oxidizing agent in organic synthesis, with a range of common organic solvents. Understanding these interactions is critical for ensuring experimental safety, optimizing reaction conditions, and preventing runaway reactions in research and drug development settings. This document details the reaction products, influencing factors, and potential hazards associated with the use of TBHP in various solvent environments.

Introduction to this compound (TBHP)

This compound is an organic peroxide valued for its utility as a radical initiator and oxidant in numerous chemical transformations.[1] It is typically supplied as an aqueous solution (around 70%), which is more stable than its anhydrous form.[2] The reactivity of TBHP is primarily dictated by the weak oxygen-oxygen bond, which can undergo homolytic cleavage to form tert-butoxy (B1229062) and hydroxyl radicals, especially in the presence of heat, light, or metal catalysts.[3][4] These highly reactive radical species can then interact with organic solvent molecules, leading to a variety of reaction pathways and products.

Reactivity with Alcohols

The reaction of TBHP with alcohols, particularly primary and secondary alcohols, is a well-established method for their oxidation to aldehydes, ketones, and carboxylic acids.[5][6] The reaction is often facilitated by transition metal catalysts.

Reaction Products and Conditions:

The primary products of the reaction between TBHP and secondary alcohols are ketones. Primary alcohols can be oxidized to aldehydes, which may be further oxidized to carboxylic acids depending on the reaction conditions.[5]

Mechanism:

The reaction generally proceeds through a radical mechanism initiated by the decomposition of TBHP. The generated tert-butoxy radical abstracts a hydrogen atom from the alcohol, forming an alcohol radical, which is then oxidized to the corresponding carbonyl compound.

Experimental Protocol: Oxidation of a Secondary Alcohol

A representative procedure for the oxidation of a secondary alcohol using TBHP is as follows:

-

To a solution of the secondary alcohol (1 mmol) in an inert solvent such as acetonitrile (B52724) (5 mL), add the chosen catalyst (e.g., a ruthenium complex) at a specified loading (e.g., 1 mol%).

-

Add this compound (e.g., 1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary:

| Solvent (Alcohol) | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Product(s) | Selectivity (%) | Reference |

| Benzyl Alcohol | Ce0.8Zr0.2O2 | 90 | 4 | >98 | Benzaldehyde | >98 | [7] |

| Various Alcohols | Bismuth(III) oxide | Ambient | Variable | Good | Carboxylic acids, Ketones | Chemoselective | [5] |

| Cyclohexanol (B46403) | Cr3+-exchanged 13X | N/A | N/A | High | Cyclohexanone | High | [6] |

Experimental Workflow for Alcohol Oxidation

Caption: Workflow for the oxidation of a secondary alcohol using TBHP.

Reactivity with Ethers

Ethers are known to form explosive peroxides upon exposure to oxygen and light. The presence of a strong oxidizing agent like TBHP can potentially accelerate this process, posing a significant safety hazard. The reaction often proceeds via hydrogen abstraction from the carbon atom adjacent to the ether oxygen.

Potential Hazards:

The primary concern with mixing TBHP and ethers is the formation of unstable and potentially explosive ether hydroperoxides and peroxides. This is particularly true for ethers with alpha-hydrogens, such as diethyl ether and tetrahydrofuran (B95107) (THF).

Reaction Products:

The reaction of TBHP with ethers can lead to the formation of ether hydroperoxides, which can further react or decompose to form a variety of products, including aldehydes, ketones, and alcohols, through complex radical pathways.

Safety Precautions:

-

Avoid storing mixtures of TBHP and ethers.

-

Always work behind a safety shield when conducting reactions involving TBHP and ethers.

-

Test for the presence of peroxides in ethers before use, especially if they have been stored for an extended period.

-

Ensure that reactions are properly quenched to destroy any unreacted TBHP and peroxides. A common quenching agent is a saturated aqueous solution of sodium thiosulfate.[8]

Experimental Protocol: Detection of Peroxides in Ethers

A simple qualitative test for the presence of peroxides in an ether sample is as follows:

-

Add 1 mL of the ether to be tested to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.

-

A yellow to brown color indicates the presence of peroxides.

Logical Relationship of Hazard

Caption: Hazard pathway for the reaction of TBHP with ethers.

Reactivity with Ketones

The reactivity of TBHP with ketones is complex and can lead to a variety of products depending on the reaction conditions and the structure of the ketone. In some cases, ketones can be relatively stable in the presence of TBHP, while in others, they can undergo oxidation or other reactions.

Reaction Products and Conditions:

The decomposition of TBHP in the presence of ketones can lead to the formation of various products, including tert-butyl alcohol and acetone (B3395972) from the decomposition of TBHP itself.[1] The ketone can also undergo reactions such as α-benzoyloxylation in the presence of a suitable precursor and catalyst system.[9]

Mechanism:

The reaction mechanisms are often radical in nature, initiated by the decomposition of TBHP. The resulting radicals can then interact with the ketone, leading to a cascade of reactions.

Quantitative Data Summary:

| Solvent (Ketone) | Reactant(s) | Catalyst | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Acetone | p-tert-Butylcumene Hydroperoxide | Acidic cation exchanger | N/A | N/A | p-tert-Butylphenol, Acetone | 92 (for phenol) | [5] |

| Various Ketones | Toluene (B28343) derivatives | I2 | N/A | N/A | α-Benzoyloxy ketones | Good to Excellent | [9] |

Reactivity with Aldehydes

Aldehydes are readily oxidized by TBHP, typically to the corresponding carboxylic acids. This transformation can be highly efficient and is often used in organic synthesis.[7][10]

Reaction Products and Conditions:

The primary product of the oxidation of an aldehyde with TBHP is the corresponding carboxylic acid. The reaction can be carried out under mild conditions, often at room temperature, and can be catalyzed by various metal salts or proceed under metal-free conditions.[7][10]

Mechanism:

The oxidation of aldehydes by TBHP can proceed through different mechanisms, including radical and non-radical pathways. In the presence of metal catalysts, the reaction may involve the formation of a metal-peroxo species that acts as the active oxidant.

Experimental Protocol: Oxidation of an Aldehyde to a Carboxylic Acid

A general procedure for the oxidation of an aldehyde is as follows:

-

Dissolve the aldehyde (1 mmol) in a suitable solvent such as acetonitrile (5 mL).

-

Add a catalytic amount of a catalyst, for example, CuCl (e.g., 5 mol%).[7]

-

Add an aqueous solution of TBHP (e.g., 70%, 1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC.

-

After completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the carboxylic acid.

Quantitative Data Summary:

| Solvent (Aldehyde) | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Various Aldehydes | t-BuOK (additive) | Room Temp. | Short | Carboxylic Acids | Excellent | [10] |

| Various Aldehydes | CuCl | Room Temp. | Variable | Carboxylic Acids | High | [7] |

| Benzaldehyde | MnO4--exchanged Mg-Al hydrotalcite | 97 | 1 | Benzoic Acid | 95 | [11] |

Reactivity with Alkanes

Alkanes, which are generally considered inert, can be oxidized by TBHP in the presence of suitable catalysts. This reaction typically involves the activation of C-H bonds and leads to the formation of alcohols and ketones.[12]

Reaction Products and Conditions:

The oxidation of alkanes with TBHP typically yields a mixture of the corresponding alcohols and ketones. The selectivity can be influenced by the choice of catalyst and reaction conditions. For example, the oxidation of cyclohexane (B81311) can produce cyclohexanol and cyclohexanone.

Mechanism:

The mechanism is believed to involve the generation of high-valent metal-oxo species from the reaction of the metal catalyst with TBHP. These species are capable of abstracting a hydrogen atom from the alkane, initiating the oxidation process.[12]

Experimental Protocol: Oxidation of an Alkane

A representative experimental procedure for the oxidation of an alkane is as follows:

-

In a reaction vessel, combine the alkane (e.g., cyclohexane, 1 mmol) and a catalyst (e.g., a ruthenium complex, 1 mol%) in a suitable solvent (e.g., acetonitrile, 4 mL).[13]

-

Add TBHP (2 mmol) to the mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature) and monitor by GC for the formation of products.

-

Upon completion, the reaction can be analyzed directly by GC after the addition of an internal standard.

Quantitative Data Summary:

| Solvent (Alkane) | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Product(s) | Selectivity (%) | Reference |

| Cyclohexane | RuCl2(PPh3)3 | Room Temp. | N/A | 9.3 | Cyclohexanone, Cyclohexanol | 82 | [12] |

| Various Alkanes | MCM-41-pr-NH2-CuL | Room Temp. | Variable | Good | Alcohols, Ketones | Good | [13] |

| Cyclohexane | CuCl2 on activated carbon | 70 | 2 | 19.45 | Cyclohexanone | 67.45 | [14] |

Alkane Oxidation Pathway

Caption: Simplified pathway for the catalytic oxidation of alkanes with TBHP.

Reactivity with Aromatic Hydrocarbons

Aromatic hydrocarbons with benzylic C-H bonds are susceptible to oxidation by TBHP, typically in the presence of a catalyst. This reaction is a useful method for the synthesis of benzylic ketones and alcohols.[15]

Reaction Products and Conditions:

The oxidation of aromatic hydrocarbons like toluene and diphenylmethane (B89790) with TBHP can yield the corresponding benzylic alcohols and ketones. The product distribution can be influenced by the catalyst and reaction conditions.[10][16]

Mechanism:

The reaction is generally believed to proceed via a radical mechanism. The catalyst facilitates the decomposition of TBHP to form radicals, which then abstract a benzylic hydrogen atom from the aromatic hydrocarbon. The resulting benzylic radical can then react further to form the oxidized products.

Quantitative Data Summary:

| Solvent (Aromatic) | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Product(s) | Selectivity (%) | Reference |

| Toluene | Mn3O4/CNTs | 90 | 24 | ~20 | Benzyl alcohol, Benzaldehyde | ~90 (combined) | [10] |

| Diphenylmethane | FeCl3·6H2O | N/A | 4 | 85 | Benzophenone | N/A | [16] |

| Various Alkylarenes | Metal-free | 130 | 24 | Good to Excellent | Aryl ketones | High | [15] |

Reactivity with Chlorinated Solvents

Chlorinated solvents such as dichloromethane (B109758) (DCM) and chloroform (B151607) are often used as solvents in TBHP-mediated oxidations due to their relative inertness. However, under certain conditions, particularly in the presence of radical initiators or catalysts, they can also react.

Potential Reactivity:

While generally considered stable, chlorinated solvents can undergo radical reactions with the species generated from TBHP decomposition. For example, hydrogen abstraction from chloroform can lead to the formation of the trichloromethyl radical.

Safety Considerations:

-

While less reactive than many other organic solvents, the potential for reaction, especially under catalytic or high-temperature conditions, should not be entirely dismissed.

-

Ensure that the reaction vessel is properly vented, as the decomposition of TBHP can generate gas.

-

As with all reactions involving TBHP, appropriate personal protective equipment should be worn, and the reaction should be conducted in a well-ventilated fume hood.

General Safety and Handling of TBHP

This compound is a highly reactive and hazardous substance that requires careful handling.

-

Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames. Avoid contact with incompatible materials such as strong acids, bases, reducing agents, and metal salts.

-

Handling: Always wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Decomposition: TBHP can decompose violently upon heating or contamination. Avoid distillation to dryness.

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Conclusion

The reactivity of this compound with common organic solvents is diverse and highly dependent on the specific solvent, reaction conditions, and the presence of catalysts. While TBHP is a valuable oxidant in organic synthesis, its potential for hazardous reactions, particularly with ethers, necessitates a thorough understanding of its chemical behavior and strict adherence to safety protocols. This guide provides a foundational understanding to aid researchers, scientists, and drug development professionals in the safe and effective use of this important reagent.

References

- 1. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, TBHP [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ehs.uci.edu [ehs.uci.edu]

- 8. The Effect of this compound-Induced Oxidative Stress on Lean and Steatotic Rat Hepatocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Kinetic and mechanistic studies of cyclohexane oxidation with this compound over M–N4 catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 13. This compound | (CH3)3COOH | CID 6410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. TBHP-promoted direct oxidation reaction of benzylic Csp3–H bonds to ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. sciforum.net [sciforum.net]

- 16. united-initiators.com [united-initiators.com]

Theoretical Underpinnings of Tert-Butyl Hydroperoxide Homolytic Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the homolytic cleavage of tert-butyl hydroperoxide (TBHP). A comprehensive understanding of this fundamental reaction is crucial for professionals in various fields, including organic synthesis, polymer chemistry, and drug development, where TBHP is frequently employed as an initiator or oxidant. This document summarizes key quantitative data from computational studies, details the theoretical methodologies employed, and visualizes the core processes for enhanced comprehension.

Core Concepts of TBHP Homolytic Cleavage

This compound is characterized by a labile peroxide (O-O) bond, which is the weakest bond in the molecule.[1] The homolytic cleavage of this bond is the primary initiation step in many radical reactions, yielding a tert-butoxy (B1229062) radical ((CH₃)₃CO•) and a hydroxyl radical (•OH). This process can be initiated thermally, photochemically, or through catalysis. The subsequent reactions of these highly reactive radical species lead to a cascade of chemical transformations, often referred to as induced decomposition.[1]

Theoretical and computational chemistry provides a powerful lens through which to investigate the intricate details of this process at a molecular level. Methods such as Density Functional Theory (DFT), ab initio calculations, and ReaxFF molecular dynamics simulations are instrumental in elucidating reaction mechanisms, determining energetic barriers, and predicting reaction kinetics.

Quantitative Data from Theoretical Studies

Computational studies have provided valuable quantitative data on the energetics of TBHP homolytic cleavage and subsequent reactions. The following tables summarize key bond dissociation energies (BDEs) and activation energies (Ea) from various theoretical models.

Table 1: Calculated O-O Bond Dissociation Energies (BDEs) for this compound

| Computational Method | Basis Set | BDE (kcal/mol) |

| CCSD(T) | aug-cc-pVTZ | Not specified in abstract |

| M06-2X | aug-cc-pVDZ | Not specified in abstract |

Note: While the specific BDE value was not in the abstract, the study by Zheng et al. (2015) focused on the kinetics of the O-O bond fission, implying its central role.[2]

Table 2: Activation Energies (Ea) for Tert-Butoxy Radical β-Scission

| Reaction | Computational Method | Ea (kcal/mol) |

| Free t-BuO• β-Scission | DFT | 9.3 |

| Iron-Catalyzed t-BuO• β-Scission | DFT | 3.9 - 5.2 |

The β-scission of the tert-butoxy radical yields a methyl radical (•CH₃) and acetone (B3395972) ((CH₃)₂CO).[3]

Theoretical and Computational Methodologies

A detailed understanding of the computational protocols is essential for interpreting and reproducing theoretical results. The following sections outline the typical workflows for the primary theoretical methods used to study TBHP homolytic cleavage.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), and various DFT functionals are employed to accurately calculate the potential energy surface of the reaction.

Protocol for a Typical Ab Initio/DFT Study of TBHP Homolysis:

-

Geometry Optimization: The initial three-dimensional structures of the reactant (TBHP), transition states, and products (tert-butoxy and hydroxyl radicals) are optimized to find the lowest energy conformations. This is typically performed using a DFT functional, such as M06-2X, with a suitable basis set, like aug-cc-pVDZ.[2]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: For reactions with an energy barrier, various algorithms are used to locate the transition state structure connecting reactants and products.

-

Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as CCSD(T), with a larger basis set, for example, aug-cc-pVTZ.[2]

-

Reaction Energetics Calculation: The bond dissociation energies and activation energies are calculated from the differences in the refined energies of the reactants, transition states, and products, including ZPVE corrections.

DFT/Ab Initio Calculation Workflow

ReaxFF Molecular Dynamics Simulations

ReaxFF is a reactive force field that can model chemical reactions at the atomic level for large systems and long timescales. It is particularly useful for studying the complex reaction networks that follow the initial homolysis of TBHP.

Protocol for a Typical ReaxFF Simulation of TBHP Decomposition:

-

Force Field Validation: The ReaxFF force field parameters are validated against quantum mechanical (DFT) data to ensure they accurately describe the system of interest, including bond energies and reaction barriers.[4]

-

System Setup: A simulation box is created containing a number of TBHP molecules at a specified density and temperature.

-

Equilibration: The system is equilibrated at the desired temperature using a thermostat (e.g., Berendsen thermostat) to achieve a stable starting configuration. During this phase, reactions may be turned off to prevent premature decomposition.

-

Production Run: The reactive simulation is performed, allowing for bond breaking and formation. The trajectories of all atoms are recorded over time.

-

Analysis: The simulation trajectories are analyzed to identify the primary reaction pathways, intermediate species, and final products. This allows for the elucidation of the complete reaction network.[1][4]

ReaxFF Simulation Workflow

Reaction Pathways of TBHP Homolytic Cleavage

The homolytic cleavage of TBHP initiates a series of radical reactions. The primary and key subsequent steps are visualized below.

TBHP Homolytic Cleavage Pathway

Conclusion

Theoretical studies provide indispensable insights into the homolytic cleavage of this compound. Through the application of sophisticated computational methods, researchers can accurately determine the energetics of bond breaking and subsequent radical reactions. The detailed protocols and visualized workflows presented in this guide offer a foundational understanding for scientists and professionals engaged in research and development involving radical chemistry. A thorough grasp of these theoretical principles is paramount for the safe and efficient application of TBHP in various chemical processes.

References

A Technical Deep Dive into the Synthesis of Tert-butyl Hydroperoxide: From Discovery to Modern Industrial Processes

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the discovery and history of tert-butyl hydroperoxide (TBHP) synthesis. It covers the seminal early syntheses, the evolution into large-scale industrial production, and the detailed experimental protocols and reaction mechanisms that underpin these processes. Quantitative data is presented in structured tables for comparative analysis, and key pathways are visualized to facilitate understanding.

Discovery and Early Synthesis

The journey of this compound, a cornerstone oxidizing agent in modern organic chemistry, began in the late 1930s. The first documented synthesis was reported by N. A. Milas and S. A. Harris in 1938 .[1][2][3] Their pioneering work involved the reaction of tert-butyl alcohol with hydrogen peroxide. This early method laid the groundwork for future refinements and the eventual industrial-scale production of this versatile peroxide.

A subsequent key publication by N. A. Milas and D. M. Surgenor in 1946 further detailed the preparation and properties of TBHP, contributing significantly to the understanding of its chemistry.[2][3] These initial laboratory-scale syntheses were crucial in demonstrating the feasibility of producing what was recognized as a remarkably stable organic hydroperoxide for its time.

Evolution to Industrial Scale Synthesis

The transition from laboratory curiosity to industrial workhorse was driven by the demand for TBHP as a polymerization initiator and a key intermediate in chemical manufacturing. Two primary routes for large-scale production emerged and continue to dominate the industry: the auto-oxidation of isobutane (B21531) and the acid-catalyzed reaction of tert-butyl alcohol with hydrogen peroxide.[4]

Isobutane Auto-oxidation

The industrial production of TBHP is predominantly achieved through the liquid-phase auto-oxidation of isobutane with molecular oxygen.[4][5] This free-radical chain reaction is typically carried out at elevated temperatures and pressures.[5][6][7][8] The process yields a mixture of this compound and tert-butyl alcohol (TBA).[5]

Reaction Conditions for Isobutane Auto-oxidation

| Parameter | Typical Range | Reference |

| Temperature | 100°C to 200°C | [5][6] |

| Preferred Temperature | 120°C to 150°C | [5][6] |

| Pressure | 1.4 to 3.4 MPa gauge (200 to 500 psig) | [6] |

| Preferred Pressure | 2.1 to 3.1 MPa gauge (300 to 450 psig) | [6] |

The reaction is highly exothermic, and various reactor designs and process controls are employed to manage the heat of reaction and ensure safe operation.[9] The resulting product stream, containing TBHP, TBA, and unreacted isobutane, undergoes separation and purification steps to isolate the desired TBHP.

Synthesis from Tert-butyl Alcohol and Hydrogen Peroxide

Another major industrial route involves the reaction of tert-butyl alcohol with hydrogen peroxide, typically in the presence of an acid catalyst.[4] Sulfuric acid has traditionally been used as the catalyst for this reaction.[4]

More recent advancements have focused on the use of solid acid catalysts, such as acidic montmorillonite (B579905) clays, zeolites, and ion-exchange resins like Amberlyst-15, to overcome the corrosion and environmental issues associated with sulfuric acid.[10][11] The use of microreactors has also been explored to enhance the safety and efficiency of this process.[12][13]

Comparison of Catalysts for TBHP Synthesis from Tert-butyl Alcohol

| Catalyst | Advantages | Disadvantages | References |

| Sulfuric Acid | High reactivity | Corrosive, environmental concerns, difficult to separate | [4][11] |

| Titanium-Silicon Molecular Sieves | High selectivity, no by-products, recyclable | [11] | |

| Amberlyst-15 | Solid catalyst, easy to separate | Lower activity at lower temperatures | [10] |

Detailed Experimental Protocols

Laboratory Synthesis based on the Milas and Harris Method (1938)

Protocol:

-

To a stirred solution of tert-butyl alcohol and a suitable acid catalyst (e.g., sulfuric acid) in a reaction vessel, cooled in an ice bath, add hydrogen peroxide (typically 30-50% aqueous solution) dropwise.

-

Maintain the reaction temperature between 0 and 10°C.

-

After the addition is complete, allow the mixture to stir for several hours at a controlled temperature.

-

Upon completion, the reaction mixture is typically subjected to a workup procedure involving neutralization and extraction to isolate the crude TBHP.

-

Purification can be achieved through distillation under reduced pressure.

Industrial Process via Isobutane Auto-oxidation

The following provides a generalized workflow for the industrial production of TBHP from isobutane:

Workflow:

-

Feed Preparation: Liquid isobutane and an oxygen-containing gas (e.g., air or pure oxygen) are fed into a reaction zone.

-

Oxidation Reaction: The reactants are maintained in the liquid phase under elevated temperature and pressure to initiate and sustain the free-radical auto-oxidation of isobutane.

-

Heat Removal: The exothermic heat of reaction is continuously removed using heat exchangers to maintain a stable reaction temperature.

-

Product Separation: The reactor effluent, a mixture of TBHP, TBA, unreacted isobutane, and by-products, is sent to a separation section.

-

Purification: Fractional distillation is employed to separate the unreacted isobutane (which is recycled back to the reactor) from the TBHP and TBA products. Further purification steps may be necessary to achieve the desired TBHP concentration and purity.

Reaction Mechanisms

Auto-oxidation of Isobutane

The auto-oxidation of isobutane proceeds via a free-radical chain mechanism:

Caption: Free-radical chain mechanism of isobutane auto-oxidation.

Acid-Catalyzed Synthesis from Tert-butyl Alcohol and Hydrogen Peroxide

The acid-catalyzed reaction of tert-butyl alcohol with hydrogen peroxide involves the protonation of hydrogen peroxide, followed by nucleophilic attack by the alcohol.

Caption: Simplified mechanism for the acid-catalyzed synthesis of TBHP.

Modern Developments and Future Outlook

Current research in TBHP synthesis is focused on developing greener and more sustainable processes. This includes the use of heterogeneous catalysts to simplify product separation and catalyst recycling, as well as the adoption of continuous flow technologies, such as microreactors, to improve safety and process control.[10][12][13] These advancements aim to reduce the environmental impact and enhance the economic viability of TBHP production, ensuring its continued importance in the chemical and pharmaceutical industries.

References

- 1. When all C–C breaks LO–Ose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. hzdr.de [hzdr.de]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. US5196597A - Oxidation of isobutane to tertiary butyl hydroperoxide - Google Patents [patents.google.com]

- 6. EP0567336B1 - Oxidation of isobutane to tertiary butyl hydroperoxide - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. EP0557117A1 - Oxidation of isobutane to tertiary butyl hydroperoxide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CN1286808C - Process for preparing this compound - Google Patents [patents.google.com]

- 12. dal.novanet.ca [dal.novanet.ca]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of Tert-Butyl Hydroperoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of tert-butyl hydroperoxide (TBHP), a widely utilized oxidizing agent in both industrial and research settings. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and for studying its mechanism of action, particularly in the context of oxidative stress in biological systems.

Executive Summary